molecular formula C22H23NO4 B15227486 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclobutylpropanoic acid

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclobutylpropanoic acid

Cat. No.: B15227486
M. Wt: 365.4 g/mol
InChI Key: GWOGNSKKKILKNC-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclobutylpropanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclobutylpropanoic acid typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for the efficient production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Peptide Bond Formation

The compound participates in amide bond formation , a fundamental reaction in peptide synthesis. The Fmoc group protects the amino terminus, allowing selective activation of the carboxylic acid for coupling with other amino acids or activated esters .

Reaction Type Mechanism Conditions Outcome
Amide bond formation Reaction of the carboxylic acid with amino groupsActivated esters, coupling reagents (e.g., HATU, DCC)Peptide chain elongation

This reaction is critical in solid-phase peptide synthesis, where the Fmoc group ensures regioselectivity .

Deprotection of the Fmoc Group

The Fmoc group is removed under acidic conditions (e.g., piperidine or TFA) to expose the free amine for subsequent reactions.

Reaction Type Mechanism Conditions Outcome
Fmoc deprotection Acidic cleavage of the Fmoc groupPiperidine, TFA, or DBUFree amino terminus for further reactions

This step is essential in iterative peptide synthesis to enable chain extension .

Hydrolysis of the Carboxylic Acid

The carboxylic acid group can undergo hydrolysis , particularly under acidic or basic conditions, though this reaction is less common due to the compound’s role as a building block.

Reaction Type Mechanism Conditions Outcome
Hydrolysis Cleavage of the carboxylic acid groupStrong acids (e.g., HCl) or bases (e.g., NaOH)Formation of carboxylate salts

Structural Stability and Reactivity

The cyclobutyl group introduces unique steric and electronic properties, potentially influencing reaction kinetics. For example, the cyclobutyl moiety may stabilize intermediates or modulate binding affinities in biological systems .

Comparison with Similar Compounds

Compound Key Features Reactivity Differences
Fmoc-L-Alanine Alanine residueNo cyclobutyl group; simpler steric profile
Fmoc-D-Ala(beta-cyclobutyl) Cyclobutyl substituentEnhanced steric hindrance; altered peptide conformation
Fmoc-Asp(OH)-OtBu Tert-butoxy groupFocus on ester hydrolysis rather than cyclobutyl effects

Scientific Research Applications

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclobutylpropanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclobutylpropanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound is then deprotected using a base such as piperidine, allowing the amino group to participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclobutylpropanoic acid apart is its cyclobutyl group, which imparts unique steric and electronic properties. This makes it particularly useful in the synthesis of cyclic peptides and other constrained molecules, offering advantages in terms of stability and reactivity .

Q & A

Q. [Basic] What are the critical steps in synthesizing (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclobutylpropanoic acid?

The synthesis involves:

  • Fmoc Protection : Protecting the amino group using fluorenylmethoxycarbonyl (Fmoc) chloride under basic conditions (e.g., sodium bicarbonate) to prevent unwanted side reactions.
  • Coupling Reaction : Activating the carboxyl group of cyclobutylpropanoic acid with coupling reagents like HATU or DCC, followed by reaction with the Fmoc-protected intermediate.
  • Deprotection and Purification : Removing temporary protecting groups (if applicable) and purifying the product via reverse-phase HPLC or column chromatography to achieve >98% purity .

Q. [Advanced] How can microwave-assisted synthesis improve the yield of this compound?

Microwave irradiation accelerates reaction kinetics by enhancing molecular interactions. For example:

  • Reduced Reaction Time : Traditional coupling steps (6–12 hours) can be shortened to 30–60 minutes.
  • Higher Purity : Controlled heating minimizes thermal degradation byproducts.
  • Solvent Optimization : Polar aprotic solvents like DMF or DMSO are preferred for efficient microwave absorption. Validate outcomes using LC-MS and 1^1H NMR to confirm structural integrity .

Q. [Basic] Which analytical techniques are essential for characterizing this compound?

  • HPLC : To assess purity (>99% by reverse-phase C18 columns, 0.1% TFA in water/acetonitrile gradient).
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm stereochemistry and functional groups (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+^+ for C22_{22}H25_{25}NO4_4: 368.1863) .

Q. [Advanced] How to resolve conflicting NMR data suggesting epimerization during synthesis?

  • Repeat Under Inert Conditions : Conduct reactions under nitrogen to rule out oxidative byproducts.
  • Chiral HPLC : Compare retention times with enantiomeric standards to confirm the (R)-configuration.
  • Dynamic NMR Studies : Monitor temperature-dependent shifts to identify rotamers or epimerization intermediates .

Q. [Basic] What storage conditions prevent degradation of this compound?

  • Short-Term : Store at 2–8°C in airtight, light-resistant vials with desiccants.
  • Long-Term : Lyophilize and store at -20°C under argon to prevent hydrolysis of the Fmoc group.
  • Solvent Stability : Avoid aqueous buffers; use anhydrous DMSO for stock solutions (stable for 1 month at -80°C) .

Q. [Advanced] How does the cyclobutyl group influence the compound’s conformational stability?

  • Steric Effects : The cyclobutyl ring restricts backbone flexibility, favoring β-turn conformations in peptide analogs.
  • Hydrophobicity : Enhances membrane permeability in cellular uptake assays.
  • Comparative Data : Replace with cyclohexyl or phenyl groups to study bioavailability trade-offs using SPR or circular dichroism .

Q. [Advanced] What computational methods predict the compound’s reactivity in solid-phase peptide synthesis (SPPS)?

  • DFT Calculations : Model nucleophilic attack kinetics during Fmoc deprotection (e.g., piperidine susceptibility).
  • MD Simulations : Predict solvation effects in DMF or dichloromethane.
  • Docking Studies : Screen interactions with protease targets (e.g., HIV-1 protease) to guide functionalization .

Q. [Basic] How to troubleshoot low coupling efficiency in SPPS using this compound?

  • Activation Protocol : Use 2–4 equivalents of HATU with 10% v/v DIEA in DMF.
  • Resin Swelling : Pre-swell resins (e.g., Wang or Rink amide) in DCM for 30 minutes.
  • Monitor by Kaiser Test : Detect free amines to confirm coupling completion .

Q. [Advanced] What are the biological implications of substituting the cyclobutyl group with arylthio moieties?

  • Antioxidant Activity : Phenylthio analogs show radical scavenging in DPPH assays (IC50_{50} ~15 μM).
  • Enzyme Inhibition : Thioether linkages enhance binding to cysteine proteases (e.g., cathepsin B).
  • Toxicity : Assess cytotoxicity in HEK293 cells via MTT assays (≤80% viability at 50 μM) .

Q. [Basic] Which safety protocols are critical when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in fume hoods due to volatile reagents (e.g., TFA during cleavage).
  • Spill Management : Neutralize acids with sodium bicarbonate and dispose via hazardous waste streams .

Q. [Advanced] How to design a stability-indicating assay for this compound under physiological conditions?

  • Buffer Systems : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C.
  • Time Points : Sample at 0, 6, 24, and 48 hours; analyze degradation by UPLC-MS.
  • Kinetic Modeling : Calculate half-life (t1/2_{1/2}) using first-order decay models .

Q. [Advanced] What structural analogs exhibit improved pharmacokinetic profiles?

AnalogModificationBioactivity Improvement
4-(tert-Butyl)phenyl derivativeEnhanced lipophilicity2x higher plasma half-life
Piperidin-4-yl variantIncreased solubility50% higher oral bioavailability
Mercaptopropanoic acidThiol-mediated targeting3x stronger protease binding
Data derived from rodent pharmacokinetic studies and SPR affinity assays .

Q. [Basic] How to validate the enantiomeric purity of this compound?

  • Polarimetry : Measure specific rotation ([α]D_D) and compare with literature values.
  • Chiral Derivatization : React with Marfey’s reagent and analyze by HPLC.
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. [Advanced] What mechanistic insights explain the compound’s resistance to enzymatic hydrolysis?

  • Steric Shielding : The Fmoc group blocks protease active-site access.
  • Hydrogen Bonding : Cyclobutyl C-H bonds form weak interactions with catalytic triads.
  • MD Simulations : Predict free-energy barriers for hydrolysis using umbrella sampling .

Q. [Basic] Which coupling reagents minimize racemization during peptide synthesis?

  • HATU/DIPEA : Lowers racemization to <1% vs. DCC (5–10%).
  • Oxyma Pure/COMU : Non-toxic alternatives with comparable efficiency.
  • Pre-activation Time : Limit to 1–2 minutes to avoid carbodiimide byproducts .

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

(3R)-3-cyclobutyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C22H23NO4/c24-21(25)12-20(14-6-5-7-14)23-22(26)27-13-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19-20H,5-7,12-13H2,(H,23,26)(H,24,25)/t20-/m1/s1

InChI Key

GWOGNSKKKILKNC-HXUWFJFHSA-N

Isomeric SMILES

C1CC(C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CC(C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.